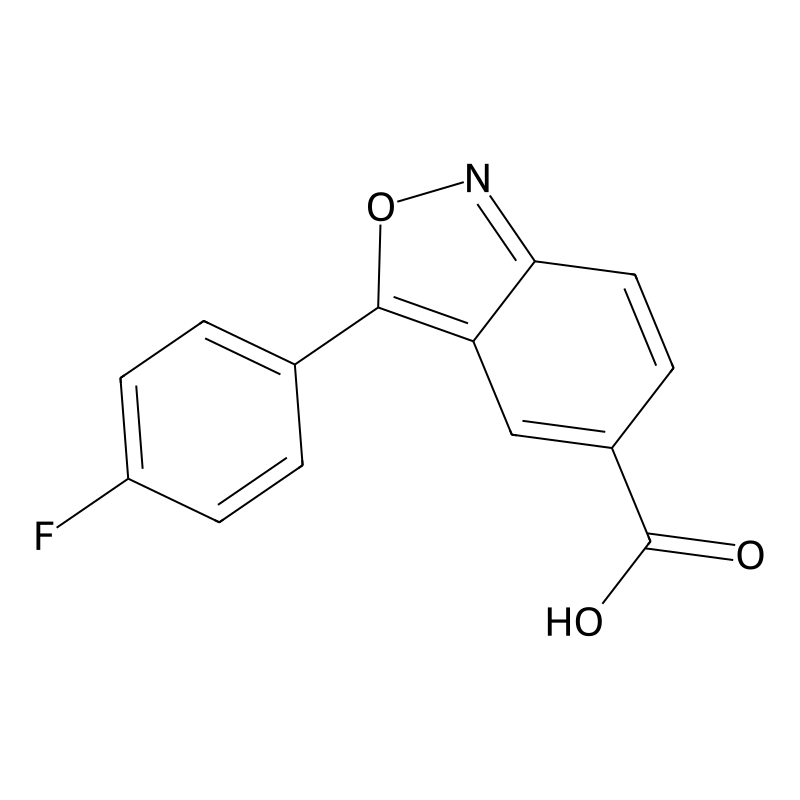

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid is a chemical compound recognized for its unique structural characteristics and potential applications in various fields of research. This compound, with the molecular formula C14H8FNO3 and a molecular weight of 257.22 g/mol, features a benzoxazole ring fused with a carboxylic acid group and a fluorophenyl substituent. The presence of the fluorine atom enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and material science .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide.

- Nucleophilic substitutions: The fluorine atom can participate in nucleophilic substitution reactions, making it reactive towards nucleophiles.

These reactions are essential for modifying the compound to enhance its biological properties or to develop derivatives for specific applications.

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid exhibits significant biological activities:

- Antimicrobial Activity: It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Properties: The compound inhibits the NF-κB signaling pathway, which is crucial in inflammatory responses.

- Anticancer Effects: Studies indicate that it can induce apoptosis in cancer cells and arrest the cell cycle, demonstrating potential as an anticancer agent .

Several synthesis methods have been developed for 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid:

- Reflux Method: Combining 4-fluoroaniline with salicylaldehyde in concentrated sulfuric acid.

- Condensation Reaction: Reacting 4-fluoroaniline with 2-carbomethoxybenzaldehyde using sodium ethoxide as a catalyst.

- Alternative Synthesis: Using 2-hydroxy-1-(4-fluorophenyl)ethanone and 2-nitrobenzoyl chloride with potassium carbonate as a base.

These methods allow for the efficient production of the compound while maintaining high yields and purity .

This compound has diverse applications across various scientific fields:

- Pharmaceutical Research: Due to its biological activities, it is explored as a potential drug candidate for treating infections and cancer.

- Material Science: Its unique structure makes it suitable for developing new materials with specific properties.

- Analytical Chemistry: Used as a standard in various analytical techniques due to its well-defined structure .

Interaction studies involving 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid focus on its binding affinity to biological targets:

- Protein-Ligand Interactions: Investigating how the compound interacts with proteins involved in disease pathways.

- Mechanistic Studies: Understanding the molecular mechanisms through which it exerts its antimicrobial and anticancer effects.

These studies are crucial for elucidating the therapeutic potential of the compound and optimizing its efficacy .

Several compounds share structural similarities with 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(4-Chlorophenyl)-2,1-benzoxazole-5-carboxylic acid | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

| 3-(Phenyl)-2,1-benzoxazole-5-carboxylic acid | No halogen substituent | Lacks enhanced reactivity from halogen substitution |

| 2-(4-Fluorophenyl)-benzoxazole | Lacks carboxylic acid functionality | Less polar; different solubility characteristics |

The presence of the fluorine atom in 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid contributes to its unique reactivity and biological activity compared to these similar compounds .